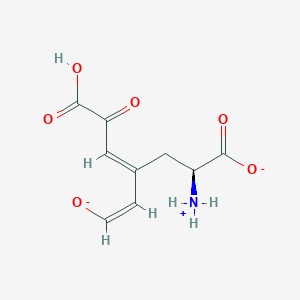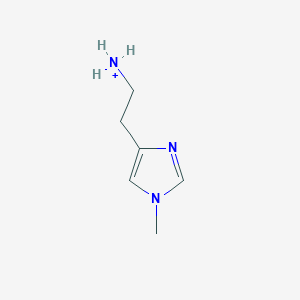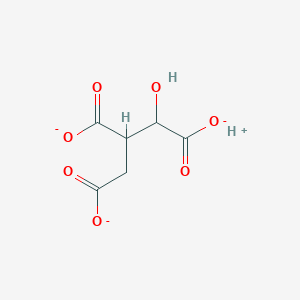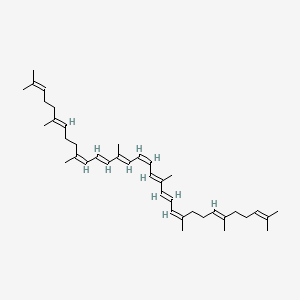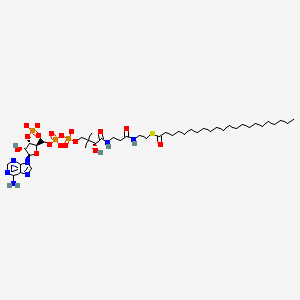
Docosanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosanoyl-CoA(4-) is a saturated fatty acyl-CoA(4-) obtained by deprotonation of the phosphate and diphosphate OH groups of docosanoyl-CoA (behenoyl-CoA); major species at pH 7.3. It is a saturated fatty acyl-CoA(4-), a long-chain fatty acyl-CoA(4-) and a 3-substituted propionyl-CoA(4-). It derives from a docosanoic acid. It is a conjugate base of a docosanoyl-CoA.
Applications De Recherche Scientifique
Biosynthesis in Yeast
Docosanoyl-CoA, as a very long-chain fatty acid (VLCFA), plays a role in the biosynthesis of very long-chain fatty alcohols (VLCFAlcs) and wax esters (WEs) in engineered strains of Saccharomyces cerevisiae. VLCFAlcs and WEs have broad applications, including personal care products, lubricants, varnishes, inks, and more. Docosanol, derived from docosanoyl-CoA, is used in cosmetics and as a nutritional supplement. Currently, its applications are limited mainly to cosmetics and medical products due to the high cost of isolation from natural sources (Wenning, Siewers, & Nielsen, 2016).
Brain Development and Myelination
Docosanoyl-CoA (behenyl-CoA) plays a critical role in the developing brain, particularly in relation to myelination. The activities of microsomal and mitochondrial elongating systems, which utilize docosanoyl-CoA, show age-related changes in mouse brains from birth to maturity. The increase in enzyme activity for malonyl-CoA incorporation, which involves docosanoyl-CoA, parallels myelin deposition in the brain (Bourre, Paturneau-Jouas, Daudu, & Baumann, 1977).
Ocular Tissue Function
In ocular tissues, the synthesis of long-chain acyl coenzyme A (CoA) derivatives, including docosanoyl-CoA, is vital. The study of enzyme activities in various parts of the eye, such as the retina and pigment epithelium, has shown that docosanoyl-CoA plays a role in the retention of polyunsaturated fatty acids within these cells, which is crucial for ocular health and function (Reddy & Bazan, 1985).
Role in Fatty Acid Metabolism
Docosanoyl-CoA is also important in the study of the metabolism of fatty acids. Research has shown the effects of various long-chain unsaturated fatty acids, including docosanoyl-CoA, on mitochondrial beta-oxidation. This research provides insights into the metabolic fate and regulation of these fatty acids, which has implications for understanding metabolic disorders and the development of therapeutic strategies (Osmundsen & Bjornstad, 1985).
Propriétés
Nom du produit |
Docosanoyl-CoA |
|---|---|
Formule moléculaire |
C43H74N7O17P3S-4 |
Poids moléculaire |
1086.1 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C43H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/p-4/t32-,36-,37-,38+,42-/m1/s1 |
Clé InChI |
NDDZLVOCGALPLR-GNSUAQHMSA-J |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



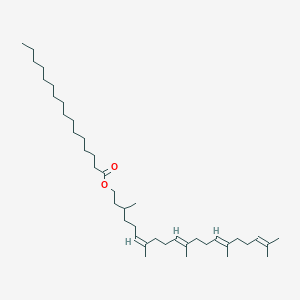

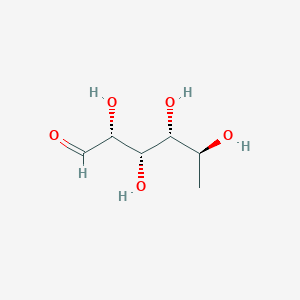

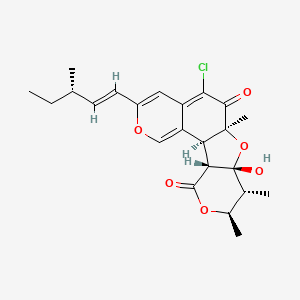

![1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium](/img/structure/B1263702.png)

